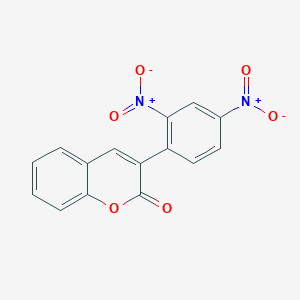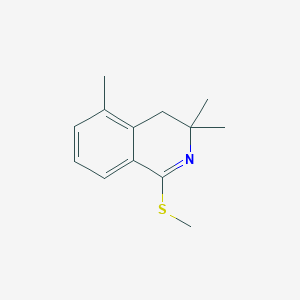![molecular formula C20H26O6 B11519062 Dimethyl 4-hydroxy-4-methyl-6-oxo-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxylate](/img/structure/B11519062.png)
Dimethyl 4-hydroxy-4-methyl-6-oxo-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups
Preparation Methods
The synthesis of 1,3-DIMETHYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with amines. For example, benzylamine, phenethylamine, and homoveratrylamine react with the compound at the endocyclic carbonyl group, conserving the enolic hydroxy group to form dialkyl 4-alkylamino-2-aryl-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylates .
Chemical Reactions Analysis
1,3-DIMETHYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Scientific Research Applications
1,3-DIMETHYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,3-DIMETHYL 4-HYDROXY-4-METHYL-6-OXO-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-1,3-DICARBOXYLATE can be compared with similar compounds such as:
- Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate
- Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
dimethyl 4-hydroxy-4-methyl-6-oxo-2-(4-propan-2-ylphenyl)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C20H26O6/c1-11(2)12-6-8-13(9-7-12)15-16(18(22)25-4)14(21)10-20(3,24)17(15)19(23)26-5/h6-9,11,15-17,24H,10H2,1-5H3 |
InChI Key |
AUDUOJRQQZETPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC)(C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11518991.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B11518997.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B11519004.png)
![N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11519016.png)
![5-(2-Furylmethylene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11519023.png)

![5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11519035.png)
![4-chloro-N-[(2Z)-3-(4-chlorobenzyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11519039.png)
![N-(2-methylpropyl)-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11519058.png)
![3-bromo-N-cyclohexyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519061.png)
![4-{[(2-imino-4-oxo-3-{[(1E)-1-(thiophen-2-yl)ethylidene]amino}-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B11519071.png)
![N'-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide](/img/structure/B11519080.png)


